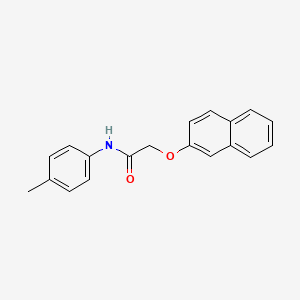

![molecular formula C25H24N6O4S B5571821 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals characterized by their incorporation of 1,2,4-triazole, a heterocyclic moiety known for its utility in various chemical reactions and potential biological activities. Its synthesis and investigation are pivotal for exploring its chemical and physical properties, which can lead to various applications in material science, catalysis, and potentially bioactive compounds.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to a base structure that can be further modified through reactions with chloroacetic acid and subsequent esterification (Castiñeiras, García-Santos, & Saa, 2018). For the specific compound , adaptations of these synthesis routes, involving specific substitutions at the phenyl and pyridinyl groups, are implied for targeted functional group incorporation.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the subject compound, is often elucidated through single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within the molecule, showcasing the heterocyclic core and substituent positioning that dictate the molecule's reactivity and interaction capabilities (Jin-Xia Mu et al., 2015).

科学的研究の応用

Cancer Treatment Applications

Research has identified certain derivatives of the mentioned compound as potent agents in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These derivatives have been tested against human melanoma IGR39, human triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, showing selective cytotoxicity towards cancer cells. Notably, specific derivatives exhibited significant activity in 3D cell cultures, suggesting their potential as antimetastatic candidates due to their selective action towards cancer cells over normal cells (Šermukšnytė et al., 2022).

Antimicrobial Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against a range of microorganisms. Some studies focused on synthesizing new 1,2,4-triazoles and their Mannich and Schiff bases, revealing good to moderate antimicrobial activity against tested strains. This suggests the potential of these derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bayrak et al., 2009).

Material Science and Corrosion Inhibition

Some studies have explored the application of compounds containing the methylthiophenyl moiety for inhibiting corrosion of metals in acidic mediums. The efficiency of these compounds as corrosion inhibitors has been linked to their molecular structures, where the strategic placement of the thiophenyl group significantly alters their activity. This highlights the potential of these compounds in developing new materials with enhanced corrosion resistance (Gece & Bilgiç, 2012).

Neuritogenic Activities

The neuritogenic activity of acylhydrazone compounds with the structure of 1,2,4-triazole has been studied, with some compounds showing the ability to induce neurite outgrowth. This suggests potential applications in neural repair and regeneration treatments, offering a promising avenue for the development of therapeutic agents targeting neural health (Jiang et al., 2020).

特性

IUPAC Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O4S/c1-33-20-10-9-18(22(34-2)23(20)35-3)15-27-28-21(32)16-36-25-30-29-24(17-11-13-26-14-12-17)31(25)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,28,32)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVGQLVESYEEAM-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

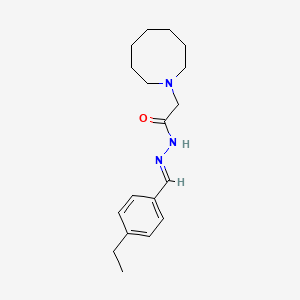

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)